Tas-108

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TAS-108 umfasst mehrere Schritte, darunter die Konjugation der 3-Hydroxygruppe, die Steroidring-Hydroxylierung und die N-Oxidation . Die Verbindung wird hauptsächlich durch CYP3A4 in der menschlichen Leber zu deethyliertem this compound metabolisiert . Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht vollständig offengelegt.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet veröffentlicht. Es ist bekannt, dass die Verbindung oral verabreicht wird und im Tumorgewebe in deutlich höheren Konzentrationen als im Serum verteilt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TAS-108 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Konjugation: Die 3-Hydroxygruppe unterliegt einer Konjugation.

Hydroxylierung: Der Steroidring unterliegt einer Hydroxylierung.

N-Oxidation: Dies führt zur Bildung von N-Oxid- und N-Deethylierungsformen.

Häufige Reagenzien und Bedingungen

Die häufigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:

CYP3A4-Enzym: Für den Metabolismus von this compound zu seiner deethylierten Form.

Oxidationsmittel: Für N-Oxidationsreaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen:

- Deethyliertes this compound

- This compound-COOH

- This compound-N-Oxid

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

- Chemie : Wird als Modellverbindung zur Untersuchung steroidaler Antiöstrogene verwendet.

- Biologie : Untersucht wegen seiner Auswirkungen auf Östrogenrezeptoren und seiner gewebeselektiven Agonistenaktivität.

- Medizin : Hauptsächlich erforscht wegen seines Potenzials bei der Behandlung von Tamoxifen-resistentem Brustkrebs. Es hat vielversprechende Ergebnisse in präklinischen und Phase-I-Studien gezeigt, mit laufenden Phase-II- und geplanten Phase-III-Studien .

- Industrie : Potenzielle Anwendungen in der pharmazeutischen Industrie zur Entwicklung neuer Antiöstrogentherapien .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an den Östrogenrezeptor Alpha bindet und ihn inhibiert, der hauptsächlich in der Brustdrüse und der Gebärmutter exprimiert wird und in östrogenabhängigen Tumoren hochreguliert ist . Diese Blockade verhindert die Bindung und die Wirkungen von Östrogen, was zu einer Hemmung der östrogenabhängigen Proliferation von Krebszellen führt . Darüber hinaus ist this compound ein partieller Agonist des Östrogenrezeptors Beta, der in verschiedenen Geweben exprimiert wird, darunter das zentrale Nervensystem, der Urogenitaltrakt, die Knochen und das Herz-Kreislauf-System . Diese partielle Agonistenaktivität übt positive Auswirkungen auf diese Gewebe aus. This compound aktiviert auch den Korepressor Silencing Mediator for Retinoid and Thyroid hormone receptor, der die Aktivitäten von Östrogenrezeptoren inhibiert und zu seiner Antitumoraktivität beiträgt .

Wissenschaftliche Forschungsanwendungen

TAS-108 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

- Chemistry : Used as a model compound to study steroidal antiestrogens.

- Biology : Investigated for its effects on estrogen receptors and its tissue-selective agonist activity.

- Medicine : Primarily researched for its potential in treating tamoxifen-resistant breast cancer. It has shown promising results in preclinical and phase I studies, with ongoing phase II and planned phase III studies .

- Industry : Potential applications in the pharmaceutical industry for developing new antiestrogen therapies .

Wirkmechanismus

TAS-108 exerts its effects by binding to and inhibiting estrogen receptor alpha, which is mainly expressed in the mammary gland and uterus and upregulated in estrogen-dependent tumors . This blockage prevents the binding and effects of estrogen, leading to an inhibition of estrogen-dependent cancer cell proliferation . Additionally, this compound is a partial agonist of estrogen receptor beta, which is expressed in various tissues, including the central nervous system, urogenital tract, bone, and cardiovascular system . This partial agonist activity exerts positive effects on these tissues. This compound also activates the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor, which inhibits the activities of estrogen receptors and contributes to its antitumor activity .

Vergleich Mit ähnlichen Verbindungen

TAS-108 wird mit anderen Antiöstrogenmitteln wie Tamoxifen, Raloxifen und Fulvestrant verglichen . Die wichtigsten Unterschiede sind:

- Tamoxifen : Im Gegensatz zu Tamoxifen induziert this compound nicht die Transaktivierung des Östrogenrezeptors Alpha in Abwesenheit von 17β-Östradiol und zeigt die stärkste agonistische Aktivität am Östrogenrezeptor Beta unter den getesteten Antiöstrogenmitteln .

- Raloxifen : this compound zeigt eine viel schwächere östrogene Wirkung auf das Uterusgewicht im Vergleich zu Tamoxifen und ähnliche Werte wie Raloxifen .

- Fulvestrant : this compound hat eine einzigartige Wirkungsweise auf Östrogenrezeptoren und hemmt das Wachstum von östrogenabhängigen Tumoren mit geringer uterotropher Wirkung .

Ähnliche Verbindungen sind:

- Tamoxifen

- Raloxifen

- Fulvestrant

Biologische Aktivität

TAS-108 is a novel steroidal antiestrogen compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of breast cancer. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy, safety profiles, and pharmacokinetics based on diverse research findings.

This compound exhibits a strong binding affinity to estrogen receptors (ER), which is crucial for its role as an antiestrogen. Unlike traditional antiestrogens like tamoxifen, this compound operates through unique molecular mechanisms that allow it to exhibit both antagonistic and agonistic properties in different tissues:

- Antagonistic Activity : In breast cancer cells, this compound effectively inhibits estrogen-mediated proliferation, particularly in tamoxifen-resistant cell lines .

- Agonistic Activity : The compound shows tissue-selective agonist activity in the bone and cardiovascular systems, potentially mitigating the risk of osteoporosis and cardiovascular issues commonly associated with other antiestrogens .

Preclinical Studies

Preclinical investigations have demonstrated that this compound possesses significant antitumor activity against various breast cancer cell lines. Notably, it has shown effectiveness against tamoxifen-resistant strains, suggesting its potential as a second-line therapy for patients who do not respond to conventional treatments .

Phase I Clinical Trials

A phase I study assessed the safety, tolerability, and pharmacokinetics of this compound in postmenopausal women with advanced breast cancer. Key findings include:

- Dosage and Administration : Patients received escalating doses from 40 mg to 160 mg daily. The drug was well tolerated across all dosage levels with no maximum tolerated dose identified .

- Adverse Effects : Common side effects included hot flashes, headache, nausea, and vomiting; however, these were generally mild (grade 1-2) and resolved without intervention .

- Pharmacokinetics : this compound exhibited linear pharmacokinetics with a mean terminal half-life ranging from 8.0 to 10.7 hours. The maximum concentration (C_max) varied significantly with dosage, indicating dose-proportional absorption .

Safety Profile

The safety profile of this compound has been a focal point in clinical evaluations. In trials involving postmenopausal women:

- Adverse events were predominantly mild and transient.

- No significant changes in endometrial thickness were observed during transvaginal ultrasounds, indicating a lower risk of endometrial complications compared to other antiestrogens like tamoxifen .

Ongoing Research and Future Directions

Current research includes ongoing phase II studies to further evaluate the efficacy of this compound in larger populations. The promising results from earlier trials have led to plans for phase III studies aimed at confirming its effectiveness as a treatment option for breast cancer patients .

Data Summary Table

| Study Type | Population | Dosage Range (mg/day) | Key Findings |

|---|---|---|---|

| Preclinical Study | Breast Cancer Cell Lines | N/A | Antitumor activity against tamoxifen-resistant lines |

| Phase I Trial | Postmenopausal Women | 40 - 160 | Well tolerated; no maximum tolerated dose; mild side effects |

| Pharmacokinetic Study | Advanced Breast Cancer Patients | 40 - 160 | Linear pharmacokinetics; C_max varied with dosage |

Case Studies

Several case studies have illustrated the clinical application of this compound:

- Case Study A : A patient with metastatic breast cancer resistant to tamoxifen showed stable disease after receiving this compound for several cycles.

- Case Study B : In another instance, a patient experienced significant relief from symptoms associated with hormone receptor-positive breast cancer while maintaining quality of life during treatment with this compound.

Eigenschaften

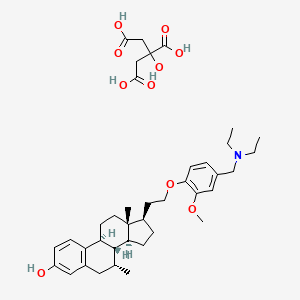

IUPAC Name |

(7R,8S,9S,13R,14S,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO3.C6H8O7/c1-6-34(7-2)21-23-8-13-30(31(19-23)36-5)37-17-15-25-9-12-29-32-22(3)18-24-20-26(35)10-11-27(24)28(32)14-16-33(25,29)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h8,10-11,13,19-20,22,25,28-29,32,35H,6-7,9,12,14-18,21H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,25-,28-,29+,32-,33-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHOCSJONOJOSD-SCIDSJFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C=C1)OCCC2CCC3C2(CCC4C3C(CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=CC(=C(C=C1)OCC[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H55NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177512 | |

| Record name | TS 108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

TAS-108 binds to and inhibits estrogenic receptor alpha (ERa), mainly expressed in the mammary gland and uterus and upregulated in estrogen-dependent tumors. Blockage of ERa by TAS-108 prevents the binding and effects of estrogen and may lead to an inhibition of estrogen-dependent cancer cell proliferation. TAS-108 also is a partial agonist of the estrogenic receptor beta (ERb), expressed in many tissues including the central nervous system, urogenital tract, bone and cardiovascular system, thereby exerting a positive effect on these tissues. In addition, TAS-108 activates the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), a protein that inhibits the activities of the estrogen receptors, which may contribute to the antitumor activity of TAS-108. | |

| Record name | TAS-108 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

229634-98-4, 229634-97-3 | |

| Record name | TAS 108 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229634-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TS 108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229634984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAS-108 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TS 108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAS-108 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B29N23K7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.